molecular formula C14H18N2O3S B466545 N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide CAS No. 433696-20-9

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide

Cat. No. B466545
CAS RN: 433696-20-9
M. Wt: 294.37g/mol
InChI Key: YDMXHEZEWZALFD-UHFFFAOYSA-N
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Description

“N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen in the pyrrolidine ring or the functional groups attached to it .

Mechanism of Action

: Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, article number 34 (2021). Read more : “1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanone in Heterocyclic Synthesis.” International Journal of Organic Chemistry, 2015, 5, 150-157. Read more : “Pharmacological Characterization of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonylphenyl)ethyl)carbamoyl)benzenesulfonamide (U50488H), a Novel and Selective κ-Opioid Receptor Agonist.” Journal of Pharmacology and Experimental Therapeutics, 2011, 339(2), 555-564. Read more : “Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles.” Organic & Biomolecular Chemistry, 2019, 17, 103-107. Read more

Advantages and Limitations for Lab Experiments

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Furthermore, it has been shown to have a high affinity for certain receptors, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for the research of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide. One of the primary areas of research is the development of new drugs based on the compound. This compound has been shown to have a unique mechanism of action, making it an attractive candidate for drug development. Furthermore, the compound has shown potential in the treatment of chronic pain and inflammation-related disorders, which are major health concerns.
Another area of research is the investigation of the mechanism of action of this compound. Understanding how the compound works at the molecular level will provide valuable insights into its potential uses and limitations.
Conclusion
This compound is a cyclopropane-based compound that has shown potential in various areas of scientific research. It has been investigated for its potential use in medicinal chemistry and pharmacology, and has been shown to have anti-inflammatory and analgesic properties. Furthermore, this compound has a unique mechanism of action that makes it an attractive compound for further investigation. While there are limitations to the research of this compound, it has several advantages that make it an attractive compound for lab experiments. There are several future directions for the research of this compound, including the development of new drugs and the investigation of its mechanism of action.

Synthesis Methods

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide is synthesized through a multistep process that involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)aniline with cyclopropanecarboxylic acid. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The yield of this compound is typically high, making it an attractive compound for research purposes.

Scientific Research Applications

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide has shown potential in various areas of scientific research. One of the primary research areas is medicinal chemistry, where it is being investigated as a potential drug candidate for the treatment of various diseases. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders.
This compound has also been investigated for its potential use in the field of pharmacology. It has been shown to have a high affinity for certain receptors, making it a potential candidate for the development of new drugs. Furthermore, this compound has been shown to have a unique mechanism of action, which makes it an attractive compound for further investigation.

properties

IUPAC Name

N-(4-pyrrolidin-1-ylsulfonylphenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c17-14(11-3-4-11)15-12-5-7-13(8-6-12)20(18,19)16-9-1-2-10-16/h5-8,11H,1-4,9-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMXHEZEWZALFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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